[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol
CAS No.: 888070-00-6
Cat. No.: VC11663937
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888070-00-6 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | [4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanol |
| Standard InChI | InChI=1S/C14H21NO2/c1-11-7-15(8-12(2)17-11)9-13-3-5-14(10-16)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3 |
| Standard InChI Key | KONKJTAOFMWANV-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO |
| Canonical SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with methyl substitutions at the 2- and 6-positions. This ring is connected to a phenyl group via a methylene (-CH2-) bridge, while the phenyl ring itself bears a hydroxymethyl (-CH2OH) group at the para position. The molecular formula is C13H19NO2, with a molecular weight of 221.30 g/mol .
Key Structural Features:
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Morpholine Core: The 2,6-dimethyl substitution introduces steric hindrance, potentially influencing reactivity and conformational flexibility .
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Hydroxymethyl Group: Enhances polarity and enables participation in hydrogen bonding or oxidation reactions .
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Aromatic System: The phenyl group contributes to π-π interactions, relevant in drug-receptor binding .
Physicochemical Properties
While experimental data for this specific compound are scarce, analogs such as [4-(4-morpholinyl)phenyl]methanol (CAS 280556-71-0) provide a basis for extrapolation :
| Property | Value (Analog) | Expected Range (This Compound) |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | 1.1–1.3 g/cm³ |
| Boiling Point | 378.4 ± 42.0 °C | 380–400 °C |
| Melting Point | 96°C | 90–100°C |
| Flash Point | 182.7 ± 27.9 °C | 180–200°C |
| Solubility | Moderate in polar solvents | Low water solubility, soluble in DMSO, DMF |
The addition of methyl groups on the morpholine ring is expected to slightly increase hydrophobicity compared to the non-methylated analog .
Synthetic Pathways
Key Reaction Strategies
The synthesis of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol likely involves multi-step processes, drawing from methods used for analogous morpholine derivatives :
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Morpholine Substitution:
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Benzylation:
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Hydroxymethyl Introduction:
Example Protocol (Adapted from Patent WO2009057133A2 ):
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Step 1: React 2,6-dimethylmorpholine (0.1 mol) with 4-(bromomethyl)phenyl methanol (0.1 mol) in dichloromethane (200 mL) and triethylamine (0.12 mol) at 0–5°C for 4 hours.
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Step 2: Extract the organic layer, wash with brine, and distill under reduced pressure.
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Step 3: Purify the crude product via recrystallization from diisopropyl ether to yield the target compound (Yield: ~60%) .
Analytical Characterization
Critical characterization data would include:
- mass of a compound required to prepare a solution of known volume and concentration
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